1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C({28})H({31})BrN({4})O({3}). This compound is part of the anthracene-9,10-dione family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene-9,10-dione. The process includes bromination, amination, and etherification reactions.
Bromination: Anthracene-9,10-dione is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Amination: The brominated product undergoes amination using ammonia or an amine source under high pressure and temperature to introduce amino groups at the 1,4,5,8 positions.
Etherification: Finally, the compound is subjected to etherification with 4-ethylphenol in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene-9,10-dione derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2-bromo-6-(4-tert-butylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2-bromo-6-(4-methylphenoxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione is unique due to the presence of the 4-ethylphenoxy group, which imparts distinct photophysical properties and enhances its potential as a fluorescent probe and anticancer agent .
Properties
CAS No. |
88602-00-0 |
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Molecular Formula |
C22H19BrN4O3 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c1-2-9-3-5-10(6-4-9)30-14-8-13(25)16-18(20(14)27)22(29)15-12(24)7-11(23)19(26)17(15)21(16)28/h3-8H,2,24-27H2,1H3 |
InChI Key |
PWPCKIQNGWTGMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origin of Product |
United States |
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